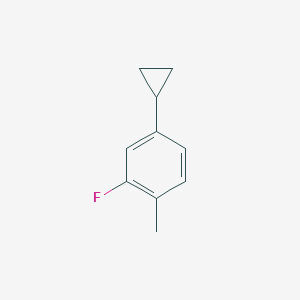

4-Cyclopropyl-2-fluoro-1-methylbenzene

Descripción

4-Cyclopropyl-2-fluoro-1-methylbenzene is a substituted aromatic compound with a benzene core featuring three distinct substituents: a cyclopropyl group at position 4, a fluorine atom at position 2, and a methyl group at position 1. Its molecular formula is C₁₀H₁₁F, with a molecular weight of 150.20 g/mol. The strategic placement of these groups imparts unique steric, electronic, and physicochemical properties. The methyl group contributes weakly electron-donating effects.

Propiedades

Fórmula molecular |

C10H11F |

|---|---|

Peso molecular |

150.19 g/mol |

Nombre IUPAC |

4-cyclopropyl-2-fluoro-1-methylbenzene |

InChI |

InChI=1S/C10H11F/c1-7-2-3-9(6-10(7)11)8-4-5-8/h2-3,6,8H,4-5H2,1H3 |

Clave InChI |

ZWLVQUFZZCFKCJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)C2CC2)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where cyclopropylmethyl chloride reacts with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation and recrystallization to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-Cyclopropyl-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the aromatic ring.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, elevated temperatures and pressures.

Substitution: Nucleophiles like NaOH, NH3, under reflux conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of substituted benzene derivatives.

Aplicaciones Científicas De Investigación

4-Cyclopropyl-2-fluoro-1-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Cyclopropyl-2-fluoro-1-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

1-(1-Ethynylcyclopropyl)-4-methoxybenzene (C₁₂H₁₂O; MW 172.23)

- Substituents : Ethynylcyclopropyl (position 1), methoxy (position 4).

- Key Differences: The methoxy group (electron-donating) at position 4 contrasts with the cyclopropyl group (steric bulk) in the target compound.

- Safety Data: Skin and eye irritation risks noted for 1-(1-ethynylcyclopropyl)-4-methoxybenzene , suggesting halogen-free analogs may still pose handling hazards.

1-(Cyclopropyldifluoromethyl)-4-fluorobenzene (C₁₀H₉F₃; MW 186.17)

- Substituents : Cyclopropyldifluoromethyl (position 1), fluorine (position 4).

- Key Differences :

- Difluoromethyl group increases electronegativity and lipophilicity (logP) compared to the methyl group in the target compound.

- Fluorine at position 4 (para) vs. position 2 (ortho) in the target compound: para-fluorine may stabilize resonance structures, whereas ortho-fluorine enhances steric and electronic effects on adjacent substituents.

Fluazolate (Pesticide)

- Substituents : Complex halogenated groups, including trifluoromethyl and chloro-fluoro patterns.

- Key Differences: Fluazolate’s pyrazolyl and trifluoromethyl groups enhance pesticidal activity via increased binding affinity and metabolic resistance.

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Analogs

Research Findings and Implications

Substituent Position Effects: Ortho-fluorine (position 2) in the target compound may increase acidity of adjacent protons and hinder electrophilic substitution compared to para-fluorine analogs .

Metabolic and Stability Considerations :

- Fluorine’s presence (position 2) could enhance metabolic stability by resisting oxidative degradation, a trait observed in fluorinated pesticides like fluazolate .

- Difluoromethyl groups (as in ) improve lipid solubility, suggesting the target compound’s methyl group may offer lower logP but better aqueous solubility.

Safety and Handling :

- While this compound lacks direct safety data, analogs like 1-(1-ethynylcyclopropyl)-4-methoxybenzene highlight the importance of protective measures during handling due to irritant risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.